molecular formula C18H14N2 B2939278 2-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 339101-28-9

2-Phenyl-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B2939278
CAS No.: 339101-28-9
M. Wt: 258.324
InChI Key: LXKBNVFKTUVRNQ-UHFFFAOYSA-N
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Description

Contextualization within Quinazoline (B50416) and Benzo[h]quinazoline Frameworks

The chemical identity and potential utility of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline are deeply rooted in the established importance of its core structural components: the quinazoline moiety and the benzo[h]quinazoline scaffold.

Quinazoline, a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂, is formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.govwikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its consistent appearance in a multitude of biologically active compounds. ijpsr.com The quinazoline nucleus is a cornerstone for the development of therapeutic agents across a wide spectrum of diseases. mdpi.comresearchgate.net

The significance of the quinazoline moiety stems from its versatile biological activities, which include:

Anticancer: Many quinazoline derivatives have been developed as potent anticancer agents. mdpi.com For example, Gefitinib, Erlotinib, and Lapatinib are approved drugs that contain the quinazoline core and function by inhibiting protein kinases like the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation. wikipedia.org

Antimicrobial: The scaffold has demonstrated considerable antibacterial and antifungal properties. nih.govresearchgate.net

Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory and analgesic effects. nih.govnih.gov

Antiviral: Researchers have explored quinazoline-based compounds for their potential against various viruses, including influenza and HIV. nih.govmdpi.com

Other Therapeutic Areas: The applications of quinazolines extend to treatments for hypertension, diabetes, malaria, and central nervous system disorders. nih.govmdpi.com

The stability of the quinazolinone ring (a derivative of quinazoline) to metabolic processes like oxidation and reduction further enhances its appeal as a pharmacophore. researchgate.net The presence of nitrogen atoms at positions 1 and 3 allows for diverse chemical modifications, enabling chemists to fine-tune the molecule's biological activity. researchgate.netscispace.com

The benzo[h]quinazoline scaffold represents a more complex polycyclic system where a benzene ring is annulated (fused) to the 'h' face of a quinazoline core. This fusion creates a larger, more rigid planar structure that can engage with biological targets in a distinct manner compared to the simpler quinazoline parent. This tetracyclic framework is a key structural element in various synthetic compounds investigated for their pharmacological potential.

Compounds built on the benzo[h]quinazoline framework have been explored for a range of biological activities, including potential applications as anticancer and antimicrobial agents. The extended aromatic system and specific geometry of the scaffold are crucial features that influence its interaction with enzymes and receptors.

The designation "5,6-dihydro" in this compound indicates the saturation of the double bond between positions 5 and 6 of the parent benzo[h]quinazoline structure. This partial saturation introduces a degree of conformational flexibility into the otherwise rigid tetracyclic system, which can significantly impact its biological activity.

This structural feature is shared by a number of researched derivatives. For instance, various 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives have been synthesized and evaluated as:

FLT3 Inhibitors: As potential treatments for acute myeloid leukemia (AML). nih.govresearchgate.net

Succinate (B1194679) Dehydrogenase (SDH) Inhibitors: Investigated for their antifungal properties in agricultural applications. nih.gov

Antiplatelet and Anti-inflammatory Agents: A series of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines were designed and found to possess potent antiplatelet and anti-inflammatory activities. nih.gov

The specific compound, this compound, is defined by the attachment of a phenyl group at the 2-position of this partially saturated scaffold. This substitution is a common strategy in medicinal chemistry to enhance target binding affinity and modulate the compound's physicochemical properties.

Evolution of Academic Interest and Research Trajectory Pertaining to the Chemical Compound

Academic interest in the 5,6-dihydrobenzo[h]quinazoline scaffold, including phenyl-substituted variants, has been driven by its potential as a versatile template for drug discovery. Research has focused on the synthesis of novel derivatives and the evaluation of their biological activities against various therapeutic targets.

A common synthetic route to produce 4-phenyl-5,6-dihydrobenzo[h]quinazolines involves the reaction of a chalcone (B49325) intermediate with guanidine (B92328). researchgate.net While this describes the synthesis of an isomer, the general strategy highlights a practical method for constructing this heterocyclic system.

Detailed research findings have illuminated several promising therapeutic avenues for this class of compounds:

Anticancer Research: A study on 4-phenyl-5,6-dihydrobenzo[h]quinazoline (B14137497) analogs revealed significant anticancer potential against a panel of human cancer cell lines. researchgate.net One promising molecule from this series, compound 6d , was found to induce apoptosis (programmed cell death) and act as an effective inhibitor of tubulin polymerization, a key process in cell division. researchgate.net The in-silico docking studies suggested a strong affinity for both the estrogen receptor and the colchicine (B1669291) binding site of tubulin. researchgate.net

FLT3 Inhibition for AML: In the search for new treatments for acute myeloid leukemia (AML), a series of 5,6-dihydrobenzo[h]quinazoline derivatives were synthesized and evaluated as inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov Several compounds showed inhibitory potency against the FLT3-ITD mutation and demonstrated significant antiproliferative activity against the MV4-11 human leukemia cell line. nih.gov

Antifungal Agents for Crop Protection: The challenge of resistance to existing antifungal agents in agriculture prompted the design of novel 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase (SDH) inhibitors. nih.gov Several of these compounds exhibited excellent inhibitory effects against the plant pathogenic fungus Rhizoctonia solani. nih.gov Notably, compounds 8e , 8q , and 8r showed superior efficacy compared to the commercial fungicide fluquinconazole. nih.gov

Anti-inflammatory and Antiplatelet Activities: Building on previous work with related heterocyclic systems, researchers synthesized a new series of 5,6-dihydrobenzo[h]quinazoline derivatives with amino substituents at the 2 and 4 positions. nih.gov These compounds were found to exhibit potent aspirin-like antiplatelet activity, and in some cases, anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov

The following tables summarize key data from these research findings.

Table 1: Anticancer Activity of Selected 4-Phenyl-5,6-dihydrobenzo[h]quinazoline Derivatives researchgate.net

Compound MCF-7 (IC₅₀ µM) DLD1 (IC₅₀ µM) A549 (IC₅₀ µM) Du145 (IC₅₀ µM) FaDu (IC₅₀ µM)
4a 2.54 1.50 3.20 2.99 2.87
6a 6.20 5.40 7.90 6.50 6.80
6b 4.80 3.90 5.20 4.90 4.50
6c 3.50 2.80 4.10 3.80 3.20
6d 7.00 6.50 8.20 7.50 7.80

| 8b | 12.99 | 10.50 | 15.20 | 13.50 | 14.20 |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antifungal and SDH Inhibitory Activity of Selected 5,6-dihydrobenzo[h]quinazoline Derivatives nih.gov

Compound Antifungal Activity vs. R. solani (EC₅₀ µg/mL) SDH Inhibitory Activity (IC₅₀ µg/mL)
8e 0.185 0.218
8q 0.298 0.304
8r 0.323 0.382

| Fluquinconazole (Control) | 0.478 | 0.531 |

EC₅₀: The half maximal effective concentration. IC₅₀: The half maximal inhibitory concentration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5,6-dihydrobenzo[h]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-7-14(8-3-1)18-19-12-15-11-10-13-6-4-5-9-16(13)17(15)20-18/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKBNVFKTUVRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 5,6 Dihydrobenzo H Quinazoline and Its Analogues

Conventional Synthetic Approaches

Traditional methods for the synthesis of the 2-phenyl-5,6-dihydrobenzo[h]quinazoline core often rely on cyclocondensation and multicomponent reactions. These approaches have been widely utilized and form the foundation of quinazoline (B50416) chemistry.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including dihydrobenzo[h]quinazolines. These reactions typically involve the formation of the pyrimidine (B1678525) ring from acyclic precursors in a single step.

A fundamental approach to constructing the 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinazoline scaffold involves the reaction of a α,β-unsaturated ketone with a guanidinylating agent. Specifically, 2-(phenylmethylidene)-3,4-dihydronaphthalen-1(2H)-one, also known as 2-benzylidene-1-tetralone, serves as a key precursor.

The reaction with guanidine (B92328) carbonate provides the target 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinazoline. This transformation is a classic example of a cyclocondensation reaction where the guanidine moiety reacts with the α,β-unsaturated carbonyl system to form the dihydropyrimidine (B8664642) ring fused to the naphthalene (B1677914) system. The use of guanidine sulfate (B86663) is also reported for similar transformations leading to 4-(substituted-benzylidine)-2-substituted-5,6-dihydrobenzo[h]quinazolines. nih.gov

Reaction Scheme:

Reactant 1Reactant 2Product
2-(Phenylmethylidene)-3,4-dihydronaphthalen-1(2H)-oneGuanidine Carbonate2-Amino-4-phenyl-5,6-dihydrobenzo[h]quinazoline

This method is valued for its directness in assembling the core structure from readily available starting materials.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds. The reaction of chalcones with guanidine is a well-established method for the preparation of 2-aminopyrimidine (B69317) derivatives. nih.govijpsonline.com This strategy can be extended to the synthesis of dihydrobenzo[h]quinazoline analogues.

In this context, a chalcone (B49325) analog derived from acetophenone (B1666503) and a suitable aldehyde would react with guanidine hydrochloride or guanidine nitrate (B79036) under basic conditions. nih.govijpsonline.com The reaction proceeds through a Michael addition of the guanidine to the enone system of the chalcone, followed by an intramolecular cyclization and dehydration to afford the dihydropyrimidine ring. This method allows for the introduction of a variety of substituents on the aryl rings, providing access to a library of analogues.

General Reaction Conditions:

ReagentsSolventConditions
Chalcone, Guanidine Hydrochloride/Nitrate, Base (e.g., NaOH)Alcohol (e.g., Ethanol)Reflux

The versatility of the Claisen-Schmidt condensation for chalcone synthesis, coupled with this cyclization strategy, makes it a powerful tool for generating structural diversity in the resulting dihydrobenzo[h]quinazoline derivatives.

A direct route to 2-phenyl substituted dihydrobenzo[h]quinazolines involves the reaction of 2-arylidene-1-tetralones with benzamidine (B55565). researchgate.net This method is particularly relevant for the synthesis of the title compound, this compound, and its 4-aryl substituted analogues.

The reaction of a 2-arylidene-1-tetralone with benzamidine hydrochloride in the presence of a base leads to the formation of 2-phenyl-4-aryl-3,4,5,6-tetrahydrobenzo[h]quinazolines. researchgate.net Subsequent oxidation of the initially formed tetrahydroquinazoline (B156257) yields the desired 5,6-dihydrobenzo[h]quinazoline (B11911934). Spectroscopic studies, including IR, 1H-NMR, and 13C-NMR, have been used to investigate the tautomeric equilibria of the resulting products. researchgate.net

Key Reactants and Products:

α,β-Unsaturated KetoneAmidine SourceInitial ProductFinal Product (after oxidation)
2-Arylidene-1-tetraloneBenzamidine2-Phenyl-4-aryl-3,4,5,6-tetrahydrobenzo[h]quinazoline2-Phenyl-4-aryl-5,6-dihydrobenzo[h]quinazoline

This approach offers a straightforward method to introduce the phenyl group at the 2-position of the quinazoline ring.

Multicomponent Reaction (MCR) Strategies in Heterocycle Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. openmedicinalchemistryjournal.comjsynthchem.com These reactions are highly atom-economical and efficient, making them attractive for the synthesis of heterocyclic libraries.

While a specific MCR for the direct synthesis of this compound is not extensively detailed in the provided search results, the general principles of MCRs for quinazoline synthesis can be applied. For instance, a one-pot reaction involving a 2-aminobenzophenone (B122507) derivative, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) under microwave irradiation is a known MCR for quinazoline synthesis. openmedicinalchemistryjournal.comnih.gov

Adapting this to the target structure, one could envision a three-component reaction of 1-tetralone, benzaldehyde, and a suitable amidine or guanidine derivative. Such a reaction would proceed through a series of tandem steps, including condensation and cyclization, to afford the dihydrobenzo[h]quinazoline core. Iodine-catalyzed three-component reactions have also been reported for the synthesis of related fused quinazoline systems. jsynthchem.com

Modernized Synthetic Techniques

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies. These modern techniques often lead to shorter reaction times, higher yields, and improved environmental profiles compared to conventional methods.

Microwave-assisted synthesis has become a popular tool in organic chemistry for accelerating reactions. researchgate.netsci-hub.catnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields in the synthesis of quinazolines and quinazolinones. researchgate.net Microwave-assisted protocols have been developed for various quinazoline syntheses, including catalyst- and solvent-free conditions, and iron-catalyzed cyclizations in water. nih.govsci-hub.cat These methods offer a green and rapid alternative to conventional heating.

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to enhance chemical reactivity. nih.govnih.govresearchgate.net Ultrasound irradiation can promote mass transfer, increase reaction rates, and lead to the formation of products in shorter times and with higher yields. nih.govresearchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including quinazoline derivatives, often under milder conditions than conventional methods. nih.govnih.gov

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. While specific examples for the synthesis of this compound in flow are not prominent in the search results, the synthesis of quinoline (B57606) derivatives has been successfully demonstrated in flow reactors. researchgate.net This suggests the potential for adapting quinazoline syntheses to continuous flow systems, which could be particularly beneficial for large-scale production.

Comparison of Modern Synthetic Techniques:

TechniqueAdvantages
Microwave-Assisted Synthesis Rapid reaction times, increased yields, often solvent-free. nih.govresearchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, improved energy efficiency. nih.govresearchgate.net
Flow Chemistry Improved safety and scalability, consistent product quality. researchgate.net

These modern techniques represent the forefront of synthetic chemistry and hold significant promise for the efficient and sustainable production of this compound and its analogues.

Microwave-Assisted Synthesis and Reaction Rate Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application in the synthesis of quinazolines is well-documented. frontiersin.orgnih.gov Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times, often from hours to minutes, and improved product yields. researchgate.netsciforum.net This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating, which can lead to thermal and non-thermal effects that promote the reaction. frontiersin.orgnih.gov

The use of microwave irradiation has been successfully employed in various strategies for quinazoline synthesis, such as the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. nih.gov Microwave heating can overcome the typically harsh conditions and lengthy reaction times associated with this classical method. nih.gov Furthermore, solvent-free microwave-assisted reactions have been developed, offering a greener and more environmentally friendly approach by reducing the use of volatile organic solvents. nih.gov For instance, the one-pot synthesis of quinazoline derivatives has been achieved by heating an equimolar amount of an aldehyde, a cyclic diketone, and urea (B33335) or thiourea (B124793) under microwave irradiation without any solvent or catalyst. nih.gov

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeYield (Conventional)Yield (Microwave)Reference
General Quinazolinone Synthesis3-6 hours10-20 minutes48-89%66-97% researchgate.net
Aza-Wittig reaction-3-4 minutes-Good yields frontiersin.orgnih.gov
Cyclocondensation-20 minutes-Similar to commercial reagents nih.gov

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to the synthesis of quinazoline derivatives.

Palladium-Catalyzed Approaches (e.g., Sonogashira–Hagihara and Suzuki–Miyaura Reactions)

Palladium catalysts are particularly versatile for the functionalization of heterocyclic systems. The Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions are prominent examples of palladium-catalyzed methods used to introduce aryl, vinyl, or alkynyl substituents onto the quinazoline scaffold. nih.govnih.gov

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for forming C(sp)-C(sp²) bonds and has been utilized in the synthesis of complex quinazoline derivatives. researchgate.net For instance, halogenated quinazolines can serve as versatile starting materials for Sonogashira cross-coupling reactions to introduce various alkynyl groups. researchgate.net

The Suzuki–Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is another powerful palladium-catalyzed method for C-C bond formation. nih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules containing the quinazoline core. nih.govnih.gov A strategy for the synthesis of polycyclic uracil (B121893) derivatives based on a combination of Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions has been reported, highlighting the power of these methods in building complex heterocyclic systems. nih.gov

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have also been employed for the synthesis of quinazolines, often providing a cost-effective alternative to palladium-based systems. rsc.orgmdpi.com Copper(I)-catalyzed cascade reactions have been developed for the synthesis of quinazolines from readily available starting materials. rsc.org For example, a Cu(I)-catalyzed synthesis of quinazolines via a cascade cyclization/hydrodehalogenation has been reported, using acetamide (B32628) as a nitrogen source and water as a hydrogen source. rsc.org Another copper-catalyzed cascade reaction involves the use of (2-aminophenyl)methanols and aldehydes to produce a wide range of 2-substituted quinazolines. organic-chemistry.org

Brønsted Acid-Promoted Cyclization Methods (e.g., p-Toluenesulfonic Acid Catalysis)

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are effective catalysts for various organic transformations, including cyclization reactions to form heterocyclic compounds. preprints.org p-TsOH is an inexpensive, stable, and easy-to-handle solid organic acid, making it an attractive catalyst for large-scale synthesis. preprints.org

In the context of quinazoline synthesis, p-TsOH can promote cyclocondensation reactions. For example, a one-pot synthesis of 4(3H)-quinazolinones involves the p-TsOH-catalyzed cyclocondensation of anthranilamides and aldehydes. organic-chemistry.org Similarly, Brønsted acid-mediated cycloisomerization has been used as the final step in a multi-step synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, where p-TsOH in toluene (B28343) at 100 °C was used to effect the cyclization. nih.gov These methods demonstrate the utility of Brønsted acids in facilitating the key ring-closing step in the formation of the quinazoline scaffold.

Photochemical Approaches (e.g., UV-Irradiation Mediated Syntheses)

Photochemical reactions offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. UV irradiation can be used to induce pericyclic reactions, such as electrocyclizations, which can be employed in the synthesis of fused quinazoline systems.

Synthesis of Key Intermediates and Precursors for this compound

One common approach involves the condensation of a chalcone derivative with guanidine. researchgate.net Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. For the synthesis of this compound, a key intermediate would be a chalcone derived from 1-tetralone.

Another strategy employs 2-aminobenzophenones or 2-aminobenzylamines as key precursors. organic-chemistry.org These compounds can react with various reagents to build the quinazoline ring. For instance, 2-aminobenzophenones can react with benzylamines in the presence of an oxidizing agent to yield 2-phenylquinazolines. organic-chemistry.org Similarly, 2-aminobenzylamines can undergo dehydrogenative coupling with amines under aerobic conditions, catalyzed by iron(II) bromide, to afford quinazolines. nih.gov The synthesis of new 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines has also been reported, highlighting the importance of this scaffold. nih.gov

The synthesis of the quinazoline ring system can also be achieved starting from anthranilic acid and its derivatives. nih.govopenmedicinalchemistryjournal.com These precursors can undergo cyclocondensation with various nitrogen-containing reagents to form the quinazolinone core, which can then be further modified to obtain the desired quinazoline derivatives.

Synthetic Route Optimization and Reaction Conditions Analysis

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of solvent, catalyst, reaction temperature, and duration are critical in maximizing product yields and minimizing side reactions. Researchers have explored various methodologies to refine these syntheses, leading to significant improvements in efficiency and scalability.

Solvent and Catalyst Influence

The selection of an appropriate solvent and catalyst system is fundamental to the successful synthesis of dihydrobenzo[h]quinazolines. Solvents not only dissolve reactants but can also influence reaction pathways and rates. Catalysts, particularly transition metals, play a crucial role in facilitating key bond-forming steps.

In the synthesis of various 5,6-dihydrobenzo[h]quinazoline derivatives, palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) paired with ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) have proven effective. researchgate.net These systems are typically used in anhydrous, non-polar solvents like toluene (PhMe) to facilitate cross-coupling reactions. researchgate.net For other transformations, polar aprotic solvents such as N,N-dimethylformamide (DMF) and 1,4-dioxane (B91453) are employed, often in the presence of bases like triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). researchgate.net

The synthesis of related quinazoline structures has also benefited from copper-catalyzed methods. For instance, CuBr has been used as an inexpensive catalyst for cascade reactions leading to quinazolines. organic-chemistry.org Iron catalysts, such as FeBr₂, have been employed for the aerobic oxidative synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines. nih.gov The choice between palladium, copper, or iron catalysis often depends on the specific transformation, with each metal offering unique reactivity profiles. For example, palladium is often favored for complex C-N and C-C bond formations, while copper provides an efficient, cost-effective alternative for certain cyclization reactions. researchgate.netorganic-chemistry.org

The effect of the solvent has been systematically studied in some syntheses. For example, in the preparation of pyrimidines containing an allomaltol unit, a precursor for benzo[h]pyrano[2,3-f]quinazolines, various solvents were tested, including N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), isopropanol (B130326) (i-PrOH), and ethanol (B145695) (EtOH). nih.gov The investigation revealed that alcoholic media provided the best results, with ethanol ultimately yielding the highest product amount when refluxed for two hours. nih.gov

The following table summarizes the reaction conditions for the synthesis of various 5,6-dihydrobenzo[h]quinazoline precursors and analogues, highlighting the interplay between catalysts, solvents, and bases.

Step/Target CompoundCatalyst/ReagentsSolventBaseTemperatureTimeYieldReference
Guanidine CyclizationGuanidine hydrochlorideDMFNa₂CO₃120℃8 h72.6–78.3% researchgate.net
Buchwald-Hartwig AminationPd₂(dba)₃, X-PhosToluenet-BuOKReflux3 h84.5–93.7% researchgate.net
Acylation4-Nitrobenzoyl chloride1,4-DioxaneTEAReflux1–3 h44.4–94.0% researchgate.net
Alkylation1-(Bromomethyl)-4-nitrobenzene1,4-DioxaneDIPEA130℃8 h82.8% researchgate.net
Amide CouplingM-7a–d, DMAPCHCl₃TEA60℃16 h18.0–92.7% researchgate.net
Pyrimidine SynthesisCyanamideEtOHNoneReflux2 hGood nih.gov

Temperature, Reaction Time, and Yield Enhancement

Temperature and reaction time are intrinsically linked parameters that must be precisely controlled to optimize yield and purity. High temperatures can accelerate reaction rates but may also lead to the formation of undesirable byproducts or decomposition of the final product. Conversely, lower temperatures might require significantly longer reaction times to achieve complete conversion.

For instance, the initial cyclization to form the core dihydrobenzo[h]quinazoline structure is often conducted at elevated temperatures, such as 120°C in DMF for 8 hours, to drive the reaction to completion, affording yields upwards of 78%. researchgate.net Subsequent functionalization steps, like palladium-catalyzed aminations, are typically performed at reflux in toluene, while amide couplings might proceed at a more moderate 60°C in chloroform (B151607) over a longer period of 16 hours to ensure selective reaction. researchgate.net

Microwave irradiation (MWI) has emerged as a powerful technique for accelerating these syntheses. frontiersin.org Compared to conventional heating, MWI can dramatically reduce reaction times and often improve yields. frontiersin.org For example, a reaction that required 30 hours at 84°C under classical conditions to achieve a 55% yield was completed in just 1.5 hours at 70°C under microwave irradiation, with the yield increasing to 78%. frontiersin.org This demonstrates the efficiency of MWI in promoting rapid, homogenous heating.

Yield enhancement strategies often involve a combination of optimizing the aforementioned conditions. The use of specific bases, such as caustic potash (potassium hydroxide), has been shown to increase the yield of related thioxobenzoquinazolines to 40%. researchgate.net Further alkylation of this intermediate in absolute ethanol in the presence of caustic potash led to significantly higher yields, ranging from 48% to 83%. researchgate.net The reduction of nitro groups to amines, a common step in building complex analogues, is typically a high-yield process. This is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in methanol (B129727) at room temperature, often resulting in yields between 48.9% and 75.2%. researchgate.net

The photochemical synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines illustrates the importance of reaction time. Irradiation at 365 nm in DMF for 96 hours was necessary for the complete conversion of the starting material, though prolonged exposure led to some photodecomposition, slightly reducing the final yield. nih.gov

The following table details the impact of different conditions on reaction outcomes for specific synthetic transformations.

TransformationMethod/ConditionsReaction TimeYieldKey Optimization FactorReference
Nitro Group ReductionH₂, Pd/C, MeOH, r.t.6 h48.9–75.2%Efficient catalytic hydrogenation researchgate.net
Alkylation of ThioxobenzoquinazolineHalides, KOH, Absolute EtOHNot specified48–83%Use of strong base (KOH) in alcohol researchgate.net
Radziszewski's ReactionConventional Heating (84°C)30 h55%Comparison point for MWI frontiersin.org
Radziszewski's ReactionMicrowave Irradiation (70°C)1.5 h78%Drastic reduction in time, increased yield frontiersin.org
Photochemical Cyclization365 nm, DMF, 27°C96 hGoodExtended reaction time for full conversion nih.gov

Structural Elucidation and Conformational Analysis of 2 Phenyl 5,6 Dihydrobenzo H Quinazoline

Spectroscopic Characterization Techniques

No specific experimental data has been found for the spectroscopic characterization of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed ¹H NMR and ¹³C NMR spectral data, which are crucial for determining the precise proton and carbon environments within the molecule, are not available in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Information regarding the characteristic vibrational frequencies for the functional groups present in this compound from IR or FT-IR spectroscopy has not been reported.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The UV-Vis absorption maxima, which provide insights into the electronic transitions within the conjugated system of the molecule, have not been documented.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

There are no available mass spectrometry data detailing the molecular ion peak or the characteristic fragmentation pattern of this compound.

X-ray Crystallography and Solid-State Structure Determination

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound.

Crystal System and Space Group Determination

Due to the lack of X-ray crystallography studies, the crystal system and space group for this compound remain undetermined.

Detailed Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

In the crystal structure of the parent compound, 5,6-dihydrobenzo[h]quinazoline (B11911934), a detailed analysis reveals the absence of significant, conventional hydrogen bonding networks. researchgate.net Investigations into potential intermolecular forces show no noteworthy C—H···N or C—H···π(ring) interactions that would typically dictate the formation of extensive hydrogen-bonded chains or sheets between molecules. researchgate.net The molecular arrangement is therefore governed by weaker van der Waals forces rather than strong, directional hydrogen bonds.

Supramolecular Architecture and Crystal Packing Analysis

The crystal structure of 5,6-dihydrobenzo[h]quinazoline is characterized by a distinct zigzag packing pattern. researchgate.net The compound crystallizes with two independent molecules in the asymmetric unit. researchgate.net The arrangement of these molecules relative to each other is a defining feature of its supramolecular architecture; the least-squares planes passing through the two independent molecules are oriented nearly perpendicular to one another. researchgate.net This orthogonal arrangement leads to the observed zigzag motif in the crystal lattice.

Conformational Analysis of the 5,6-Dihydrobenzo[h]quinazoline Ring System

The conformation of the fused ring system, particularly the partially saturated central ring, is a key aspect of the molecule's structure. Analysis of the parent 5,6-dihydrobenzo[h]quinazoline provides precise data on its geometry.

Conformation of the Partially Saturated Six-Membered Ring (e.g., Distorted Boat, Skew-Boat)

The central, partially saturated six-membered ring of the 5,6-dihydrobenzo[h]quinazoline core adopts a conformation that is a hybrid of two forms. For the two independent molecules found in the crystal structure, this ring is described as having approximately 50% half-chair and 44% twisted-boat character for the first molecule, and 47% half-chair with 45% twisted-boat character for the second. researchgate.net This indicates a significantly distorted, non-planar conformation for this part of the ring system.

Dihedral Angles in 5,6-Dihydrobenzo[h]quinazoline
Molecule in Asymmetric UnitDihedral Angle between Benzene (B151609) and Pyrimidine (B1678525) Rings (°)
Molecule 117.5(2)
Molecule 219.4(2)

Precise Bond Lengths and Bond Angles within the Core Structure

While crystallographic studies of the parent 5,6-dihydrobenzo[h]quinazoline confirm that its bond lengths are within the normal range for such bonds, specific experimental data for the precise bond lengths and angles of the title compound, this compound, are not available in the cited literature. researchgate.net

Ring Puckering Analysis of the Dihydropyrimidine (B8664642) Moiety

A quantitative analysis of the puckering of the central six-membered ring provides further insight into its conformation. The total puckering amplitude parameter (Q.T.), which measures the degree of non-planarity, was determined for the two independent molecules of the parent 5,6-dihydrobenzo[h]quinazoline compound. researchgate.net

Ring Puckering Analysis of the Central Ring in 5,6-Dihydrobenzo[h]quinazoline
Molecule in Asymmetric UnitTotal Puckering Amplitude (Q.T.) (Å)
Molecule 10.470(3)
Molecule 20.468(3)

This analysis confirms a significant deviation from planarity for the dihydropyrimidine portion of the core structure.

Chemical Reactivity and Transformations of 2 Phenyl 5,6 Dihydrobenzo H Quinazoline

Oxidation Reactions of the Heterocyclic Ring System

The heterocyclic system of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline is susceptible to oxidation, primarily involving the dihydroquinazoline (B8668462) and the partially saturated benzo portions of the molecule. The dihydropyrimidine (B8664642) ring can undergo oxidation to achieve a fully aromatic quinazoline (B50416) system. This aromatization is a common transformation for related dihydro-heterocyclic compounds.

Furthermore, oxidation can lead to the introduction of carbonyl functionalities. For the parent quinazoline molecule, oxidation with reagents like hydrogen peroxide in a dilute acidic medium results in the formation of 3,4-dihydro-4-oxoquinazoline. nih.gov In an alkaline environment, using potassium permanganate (B83412) (KMnO4), a similar transformation to a 4-oxo derivative occurs. nih.gov While specific studies on this compound are limited, the general principles suggest that the nitrogen-containing heterocyclic ring is prone to oxidation, potentially yielding oxo-derivatives, which are valuable intermediates for further functionalization. Research on related benzyl-substituted fused quinazolines has shown that oxidation using chromium trioxide can convert a benzyl (B1604629) group to a benzoyl group, indicating the possibility of oxidation at substituents without necessarily altering the core ring structure under specific conditions. acgpubs.org

Functional Group Interconversions and Strategies for Substituent Introduction

A variety of strategies have been developed to introduce functional groups onto the 5,6-dihydrobenzo[h]quinazoline (B11911934) core, enabling the synthesis of diverse chemical libraries. These methods include nucleophilic substitution, C-H functionalization, and cross-coupling reactions. chim.it

One prominent strategy involves the introduction of amino groups. For instance, a series of 2,4-diamino-5,6-dihydrobenzo[h]quinazoline derivatives has been synthesized, highlighting the feasibility of installing amine functionalities at key positions on the pyrimidine (B1678525) ring. nih.gov This is often achieved by starting with chloro-substituted precursors and performing nucleophilic displacement reactions.

Other functional group interconversions have also been explored. The synthesis of 2-thioxo- and subsequently 2-sulfanyl-substituted benzo[h]quinazolines demonstrates the conversion of a carbonyl or hydroxyl group into a sulfur-containing moiety, which can then be alkylated for further derivatization. mdpi.com Additionally, complex substituents such as azoles have been successfully introduced onto the scaffold, expanding the chemical space accessible from this core structure.

StrategyFunctional Group IntroducedPosition(s)Reference(s)
Nucleophilic SubstitutionAmino groups2 and 4 nih.gov
Thionation & AlkylationThioethers2 mdpi.com
Multi-step SynthesisAzolesVarious
Cross-Coupling ReactionsAryl, Alkyl groupsVarious chim.it
C-H FunctionalizationVariousMultiple chim.itresearchgate.net

Ring-Opening and Ring-Closure Reactions (e.g., Reductive Cyclization)

Ring-opening and ring-closure reactions are fundamental transformations in the synthesis and modification of the benzo[h]quinazoline system. Reductive cyclization represents a powerful method for constructing the dihydroquinazoline core. For example, tandem reductive cyclization of nitro-containing precursors, such as methyl N-cyano-2-nitrobenzimidates, using an iron-HCl system is an efficient route to N(4)-substituted 2,4-diaminoquinazolines. nih.gov This type of cascade reaction, which involves the reduction of a nitro group to an amine followed by intramolecular cyclization, is a key strategy for building the heterocyclic framework. nih.gov

Conversely, the quinazoline ring can undergo cleavage under certain conditions. The parent quinazoline is known to hydrolyze in boiling acidic or alkaline solutions, breaking open to form o-aminobenzaldehyde derivatives. nih.gov While this demonstrates the potential for ring-opening, the stability of the this compound system under various conditions is a critical consideration for its synthetic utility. Some synthetic pathways for quinazoline derivatives have been noted to involve a ring-opening phenomenon as part of the reaction mechanism. nih.govresearchgate.net Additionally, acid-catalyzed ring-opening of other heterocyclic systems like isatins has been used as a strategy to access spiro-quinazolines. acs.orgresearchgate.net

Cycloaddition Reactions Involving the Quinazoline Framework

Cycloaddition reactions are a cornerstone of modern synthetic chemistry for the construction of complex ring systems, including the quinazoline framework. These reactions are typically employed to build the heterocyclic core rather than to modify an existing one.

A notable example is the [4+2] cycloaddition (Diels-Alder type) reaction. A cobalt-catalyzed [4+2] cycloaddition of imines with dioxazolones has been successfully used to synthesize quinazolines. nih.gov This process involves a tandem C-H amidation followed by intramolecular cyclization. nih.gov Similarly, rhodium-catalyzed aza-[4+2] cycloaddition of 2,1-benzisoxazoles with α-azido ketones provides a route to (quinazolin-2-yl)methanone derivatives. organic-chemistry.org

Another important class is the [3+2] cycloaddition. This approach has been utilized to create novel quinazolinone-based spirocyclopropanes from quinazolinyl chalcones and tosylhydrazones. tandfonline.com Dipolar cycloaddition reactions have also been investigated, where zwitterionic intermediates derived from quinazolinones react with dipolarophiles to yield annelated pyrrolo- and pyridazinoquinazoline derivatives. rsc.orgnih.gov These methods highlight the power of cycloaddition chemistry in generating the foundational quinazoline structure from simpler precursors.

Nucleophilic and Electrophilic Aromatic Substitution Patterns on the Benzo[h]quinazoline System (e.g., Nucleophilic Displacement)

The electronic nature of the benzo[h]quinazoline system dictates its reactivity towards aromatic substitution. The pyrimidine portion of the ring is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack, while the fused benzene (B151609) ring is more amenable to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly activated towards nucleophilic aromatic substitution, especially when good leaving groups like halides are present at the 2- and 4-positions. nih.govscispace.comlibretexts.org Numerous studies on 2,4-dichloroquinazoline (B46505) precursors have shown that nucleophilic substitution is highly regioselective, with the incoming nucleophile preferentially attacking the C4 position. mdpi.comnih.govresearchgate.net This consistent regioselectivity is a cornerstone for the synthesis of 4-aminoquinazoline derivatives, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov Various nucleophiles, including anilines, benzylamines, and aliphatic amines, have been successfully employed in these reactions. nih.gov

Electrophilic Aromatic Substitution: In contrast, the pyrimidine ring is resistant to electrophilic attack. Electrophilic substitution occurs on the fused benzene ring. For the parent quinazoline, nitration with fuming nitric acid is the primary known electrophilic substitution, occurring at the C6 position. nih.gov The general order of reactivity for electrophilic attack on the benzo ring is predicted to be 8 > 6 > 5 > 7. nih.gov

Reaction TypePosition(s) of AttackReactivity NotesReference(s)
Nucleophilic Aromatic Substitution (SNAr) C4 (preferred), C2Highly favored on the pyrimidine ring, especially with halide leaving groups. C4 is more reactive than C2. nih.govmdpi.comnih.gov
Electrophilic Aromatic Substitution C6, C8 (preferred)Occurs on the fused benzene ring. The pyrimidine ring is deactivated. nih.gov

Reactivity of the Peripheral Phenyl Moiety and Potential for Further Derivatization

The phenyl group at the C2 position of the this compound core is a versatile handle for further derivatization. This peripheral aromatic ring can be modified either before or after the construction of the main heterocyclic scaffold.

The phenyl ring itself is subject to standard electrophilic aromatic substitution reactions. The quinazoline core generally acts as an electron-withdrawing group, which would direct incoming electrophiles to the meta positions of the C2-phenyl ring and deactivate it towards substitution. However, by choosing appropriate starting materials, such as substituted benzaldehydes or benzonitriles during the initial synthesis, a wide variety of functional groups can be pre-installed on the phenyl ring. nih.gov Research has demonstrated the synthesis of derivatives with hydroxyl, methoxy, and halogen substituents on the C2-phenyl ring, which in turn can modulate the biological properties of the final compound. nih.govnih.gov

Derivatization ApproachReaction TypePotential Functional Groups
Pre-functionalization Use of substituted starting materials (e.g., benzaldehydes)-NO₂, -Cl, -Br, -F, -OH, -OCH₃, -CF₃
Post-functionalization Electrophilic Aromatic Substitution-NO₂ (Nitration), -Br (Bromination), -SO₃H (Sulfonation)
Cross-Coupling Suzuki, Stille, etc. (if a halide is present on the phenyl ring)Aryl, Alkyl, etc.

Computational and Theoretical Investigations of 2 Phenyl 5,6 Dihydrobenzo H Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental properties of a molecule, such as its three-dimensional shape, electronic charge distribution, and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For 2-Phenyl-5,6-dihydrobenzo[h]quinazoline, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G* or higher, can predict its most stable three-dimensional structure. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting electron-rich and electron-deficient regions. This is crucial for understanding the molecule's reactivity and the nature of its intermolecular interactions. The planar phenyl and quinazoline (B50416) ring systems fused to the partially saturated dihydro-benzo moiety create a unique electronic landscape that can be meticulously mapped using DFT.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals in this compound would likely be concentrated on the π-conjugated systems of the phenyl and benzo[h]quinazoline rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily excited, which can influence its biological activity and photophysical properties. beilstein-journals.org Theoretical calculations can provide the energies of these orbitals and the magnitude of the energy gap, offering a powerful tool for predicting stability and reactivity. nih.gov

The structure of this compound is not entirely rigid. Rotational freedom exists around the single bond connecting the phenyl group to the quinazoline core. This allows for the existence of different conformers, each with a unique spatial arrangement and energy level.

Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step. This process identifies the lowest-energy conformer, which represents the most stable and populated structure under thermal equilibrium. Understanding the preferred conformation is essential, as the specific three-dimensional shape of a molecule dictates how it fits into the binding site of a biological target.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. These studies are instrumental in drug discovery for elucidating mechanisms of action and designing more potent derivatives.

Recent research has identified derivatives of the 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of pathogenic fungi. nih.gov Molecular docking experiments have been performed to elucidate the binding mode of these compounds within the SDH active site. nih.gov

In a study of novel 5,6-dihydrobenzo[h]quinazoline derivatives, several compounds showed excellent inhibitory effects against the SDH from Rhizoctonia solani. nih.gov Molecular docking simulations revealed that the mode of action for the most potent compounds, such as derivative 8e , is similar to that of the known SDH inhibitor, fluquinconazole. nih.gov The docking results indicate that the ligand binds within the enzyme's active site, forming specific interactions with key amino acid residues. These interactions typically include hydrogen bonds with polar residues and hydrophobic or van der Waals interactions with nonpolar residues, which collectively stabilize the ligand-protein complex and lead to enzyme inhibition.

The interaction profile derived from docking studies provides a detailed map of how the this compound scaffold orients itself within the target's binding pocket. For the succinate dehydrogenase enzyme, the quinazoline core, the phenyl ring, and various substituents each play a role in establishing a network of favorable interactions.

The analysis of the docked pose can predict which parts of the molecule are essential for binding affinity and selectivity. For example, the nitrogen atoms in the quinazoline ring may act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the active site. This detailed interaction profile is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of new derivatives with improved inhibitory potency. nih.gov

Interactive Data Table: Predicted Interactions of 5,6-dihydrobenzo[h]quinazoline Derivatives with Succinate Dehydrogenase (SDH) Note: The following table is a representative summary based on typical interactions observed in docking studies of similar inhibitors, as detailed in the cited literature.

Interacting Residue (Example)Interaction TypeMoiety Involved in Interaction
Serine (e.g., SER225)Hydrogen BondQuinazoline Nitrogen
Arginine (e.g., ARG279)Hydrogen Bond / ElectrostaticQuinazoline Nitrogen
Proline (e.g., PRO224)Hydrophobic InteractionDihydrobenzo Ring
Tyrosine (e.g., TYR58)π-π StackingPhenyl Ring
Tryptophan (e.g., TRP173)Hydrophobic InteractionPhenyl Ring

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. These models establish a mathematical relationship between the chemical structure and biological activity, thereby guiding the design of more potent analogs.

Development and Validation of QSAR Models for Structural Optimization

The development of a robust QSAR model for this compound would involve a series of methodical steps. Initially, a dataset of structurally related compounds with their corresponding biological activities (e.g., inhibitory concentrations, IC50) would be compiled. The three-dimensional structures of these molecules would then be generated and optimized to their lowest energy state.

Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These descriptors fall into several categories, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are commonly employed to build the QSAR model by correlating the molecular descriptors with the biological activity. For instance, a hypothetical MLR model might take the form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + Constant

The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation techniques. Internal validation often involves cross-validation methods like the leave-one-out (LOO) technique, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. Key statistical parameters evaluated include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the predictive ability of the model.

External validation is performed using a separate test set of compounds that were not used in the model development. The predictive R² (pred_R²) is calculated for this external set to confirm the model's generalizability to new, untested compounds. A high pred_R² value indicates a reliable and predictive QSAR model.

Correlation of Molecular Descriptors with Structural Features

The analysis of a validated QSAR model provides valuable insights into the correlation between specific molecular descriptors and the structural features of this compound derivatives that are crucial for their biological activity.

For example, a positive coefficient for a descriptor related to hydrophobicity (e.g., logP) would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its activity. Conversely, a negative coefficient for a steric descriptor in a specific area might indicate that bulky substituents are detrimental to the compound's potency.

Three-dimensional QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the aligned molecules. These maps are instrumental for structural optimization.

Table 1: Hypothetical Molecular Descriptors and Their Potential Influence on the Activity of this compound Derivatives

Molecular DescriptorStructural Feature CorrelationPotential Impact on Activity
LogP (Hydrophobicity)Distribution between aqueous and lipid phasesA positive correlation may indicate the importance of hydrophobic interactions with the target protein.
Molecular Weight (MW)Size and bulk of the moleculeA negative correlation could suggest that smaller molecules are more active, possibly due to better accessibility to the binding site.
Dipole MomentPolarity and charge distributionA significant correlation might point to the importance of electrostatic interactions in the binding pocket.
Hydrogen Bond Donors/AcceptorsPotential for hydrogen bondingThe number and location of these groups can be critical for specific interactions with amino acid residues in the target.
Molecular Surface AreaOverall size and shapeCan influence the overall fit of the molecule into the binding site.

Conformational Dynamics and Energetics via Molecular Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational flexibility, stability, and interaction energies of this compound within a biological environment, such as the active site of a target protein.

An MD simulation would typically begin with the placement of the this compound molecule, or a complex of it with its target protein, in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions. The system is then subjected to a period of energy minimization to remove any steric clashes.

During the simulation, the forces acting on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over a specified time period, often on the nanosecond to microsecond scale.

Analysis of the resulting trajectory can reveal important dynamic properties. For instance, the root-mean-square deviation (RMSD) of the protein backbone can indicate the stability of the protein-ligand complex over the course of the simulation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding.

Furthermore, MD simulations can be used to calculate the binding free energy between this compound and its target protein using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations can provide a quantitative estimate of the binding affinity and help to identify the key residues contributing to the binding.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Provides information on the stability and convergence of the simulation.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible and rigid regions of the molecule or protein-ligand complex.
Radius of Gyration (Rg)A measure of the compactness of the structure.Can indicate conformational changes or unfolding of the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.Reveals the stability and importance of specific hydrogen bond interactions.
Binding Free Energy (e.g., MM-PBSA/GBSA)An estimation of the free energy change upon ligand binding.Quantifies the binding affinity and helps to identify key energetic contributions.

Advanced Research Perspectives and Future Directions in 2 Phenyl 5,6 Dihydrobenzo H Quinazoline Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The synthesis of quinazoline (B50416) derivatives, including the 2-Phenyl-5,6-dihydrobenzo[h]quinazoline scaffold, is continually evolving towards more efficient and environmentally benign processes. frontiersin.orgnih.gov Modern synthetic chemistry emphasizes the development of novel methodologies that are not only high-yielding but also adhere to the principles of green chemistry. nih.govacs.org Researchers are exploring transition-metal-free reactions, which circumvent the toxicity, cost, and sensitivity associated with many traditional metal catalysts. frontiersin.org The use of molecular iodine as a catalyst in benzylic sp3 C-H bond amination presents a greener and more economical approach to forming the quinazoline core. organic-chemistry.org Furthermore, microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. acs.orgnih.gov The development of one-pot, multi-component reactions is another key area of focus, as these strategies improve atom economy and reduce waste by combining several synthetic steps into a single operation. frontiersin.org

Recent advancements have also seen the application of electrochemical protocols, which provide a mild and efficient route to quinazolines without the need for external chemical oxidants. organic-chemistry.org The utilization of sustainable oxidants like H2O2 further underscores the shift towards greener synthetic practices. acs.org These innovative approaches are pivotal for the large-scale and sustainable production of this compound and its analogues for further biological investigation.

Rational Design Strategies for Structural Diversification based on Structure-Activity Relationship Principles

The therapeutic potential of this compound derivatives is intrinsically linked to their molecular architecture. Rational design, guided by structure-activity relationship (SAR) principles, is a cornerstone for creating new analogues with improved potency and selectivity. mdpi.comnih.gov SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. scilit.comresearchgate.net For instance, the introduction of different substituents at various positions of the benzo[h]quinazoline scaffold can significantly influence its pharmacological profile. nih.gov

The design of novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives as succinate (B1194679) dehydrogenase inhibitors for antifungal applications exemplifies this approach, where targeted structural modifications led to compounds with potent inhibitory effects. nih.govresearchgate.net By analyzing the SAR data, medicinal chemists can identify key pharmacophoric features and build predictive models to guide the synthesis of more effective compounds. mdpi.com This iterative process of design, synthesis, and biological evaluation is crucial for the development of next-generation therapeutic agents based on the this compound framework.

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for elucidating their mechanism of action and for rational drug design. nih.gov Advanced spectroscopic and diffraction techniques are indispensable tools for gaining these deep structural insights. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, COSY, and HSQC), and high-resolution mass spectrometry (HRMS) are routinely used to confirm the chemical structure of newly synthesized compounds. orientjchem.orgmdpi.comaip.org

X-ray crystallography provides unparalleled detail about the solid-state conformation of molecules, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.govmdpi.com This information is invaluable for understanding how these molecules might interact with their biological targets. For example, X-ray diffraction studies on benzo[h]thiazolo[2,3-b]quinazoline derivatives have provided definitive structural proof and allowed for correlation with computational models. researchgate.net UV-Vis absorption spectroscopy is also employed to study the stability and photostability of quinazoline derivatives in various solutions. nih.gov The application of these advanced analytical methods provides a comprehensive structural characterization that is essential for advancing the field.

Development of High-Throughput Computational Screening Protocols for Targeted Molecular Design

In the quest for novel drug candidates, high-throughput screening (HTS) of large chemical libraries has become a standard practice in the pharmaceutical industry. pnas.orgmdpi.comnih.gov The development of quantitative HTS (qHTS) allows for the generation of concentration-response curves for thousands of compounds in a single experiment, providing a richer dataset for identifying potential leads. pnas.org This approach has been successfully applied to identify a wide range of biological activities within quinazoline-based libraries. pnas.org

Complementing experimental screening, high-throughput computational screening, also known as virtual screening, has emerged as a powerful and cost-effective tool for targeted molecular design. researchgate.net These in silico methods use computer models to predict how a molecule might interact with a specific biological target. By screening vast virtual libraries of compounds, researchers can prioritize a smaller, more manageable number of candidates for synthesis and biological testing. This significantly accelerates the drug discovery process and reduces the resources required for identifying promising new derivatives of this compound.

Integration of Synthetic and Computational Approaches for Synergistic Molecular Discovery

The synergy between synthetic chemistry and computational modeling is revolutionizing the field of drug discovery. researchgate.net By integrating these two disciplines, researchers can design and synthesize novel this compound derivatives with greater precision and efficiency. Computational tools, such as molecular docking and density functional theory (DFT) calculations, can be used to predict the binding affinity and reactivity of proposed molecules before they are synthesized in the lab. nih.govnih.gov This in silico analysis helps to prioritize synthetic targets and guide the design of more potent and selective compounds.

For example, a study on novel quinazoline derivatives as anticancer agents utilized molecular docking to understand the binding interactions with the target protein, which correlated well with the observed anti-proliferative activity. nih.gov Similarly, DFT calculations have been used to support experimental findings regarding the regiochemistry of reactions in the synthesis of quinazolinone–isoxazoline hybrids. mdpi.com This integrated approach, where computational predictions inform synthetic efforts and experimental results validate and refine computational models, creates a powerful feedback loop that accelerates the discovery of new therapeutic agents.

Emerging Trends and Interdisciplinary Research Opportunities within Benzo[h]quinazoline Chemistry

The field of benzo[h]quinazoline chemistry is dynamic, with several emerging trends and interdisciplinary research opportunities on the horizon. The diverse biological activities of quinazoline derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant properties, continue to drive research in medicinal chemistry. nih.govfrontiersin.orgmdpi.comnih.gov There is a growing interest in exploring the potential of these compounds in new therapeutic areas.

The development of fluorescent benzo[h]quinazoline derivatives opens up possibilities for their use as molecular probes and in materials science. nih.gov The synthesis of benzo[h]quinolines as topoisomerase inhibitors highlights the potential for developing new anticancer agents. rsc.org Furthermore, the fusion of the benzo[h]quinazoline scaffold with other heterocyclic systems, such as triazoles or imidazoles, offers a strategy for creating hybrid molecules with novel biological activities. plos.orgnih.gov Interdisciplinary collaborations between synthetic chemists, computational chemists, biologists, and pharmacologists will be crucial for fully realizing the therapeutic potential of this compound and its derivatives in the years to come.

Q & A

Q. What statistical methods validate biological assay results?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.